molecular formula C19H18ClN3O2S B3403069 2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline CAS No. 1105213-57-7

2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline

Cat. No.: B3403069
CAS No.: 1105213-57-7
M. Wt: 387.9
InChI Key: VLUPNMGKRARUTP-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a 4-chlorophenyl methanesulfonyl group and a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the 4-chlorophenyl Methanesulfonyl Group: This step involves the sulfonylation of the quinoxaline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrrolidin-1-yl Group: The final step involves the nucleophilic substitution reaction where the quinoxaline derivative is reacted with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that quinoxaline derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
    • A notable study demonstrated that this class of compounds could effectively target specific kinases involved in cancer cell proliferation, suggesting a mechanism for their anticancer effects .
  • Protein Kinase Inhibition
    • The compound has been investigated for its ability to inhibit protein kinases, which play crucial roles in various signaling pathways associated with cancer progression and other diseases. Inhibitors of protein kinases are essential for developing targeted therapies .
  • Neuropharmacological Potential
    • The presence of the pyrrolidine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating possible use in treating neurological disorders such as depression or anxiety .

Research Applications

  • Biological Research Tool
    • This compound can serve as a valuable tool in biochemical assays to study cellular signaling pathways. Its ability to modulate kinase activity makes it suitable for investigating the role of specific kinases in cellular processes .
  • Structure-Activity Relationship (SAR) Studies
    • The compound's unique structure allows researchers to conduct SAR studies, which are crucial for understanding how modifications to the chemical structure can influence biological activity. This information is vital for the rational design of new therapeutics .

Case Studies

StudyFindingsApplication
Study on Anticancer Activity Demonstrated inhibition of tumor growth in vitro and in vivo modelsPotential development of anticancer drugs
Kinase Inhibition Research Identified specific kinases inhibited by the compoundTargeted therapy development
Neuropharmacological Study Suggested effects on neurotransmitter systemsExploration for treatments of neurological disorders

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity, where it may interfere with cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylphenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline
  • 2-[(4-bromophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline
  • 2-[(4-fluorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline

Uniqueness

2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline is unique due to the presence of the 4-chlorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Biological Activity

The compound 2-[(4-chlorophenyl)methanesulfonyl]-3-(pyrrolidin-1-yl)quinoxaline is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article synthesizes findings from various studies, highlighting its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16ClN3O2S\text{C}_{15}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S}

This structure includes a quinoxaline core, a pyrrolidine moiety, and a methanesulfonyl group attached to a 4-chlorophenyl substituent.

Anticancer Properties

Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
HCT-155.6Induction of apoptosis
MCF-78.2Inhibition of cell proliferation
A5496.9Disruption of mitochondrial function

The cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment. The results indicate that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis induction and disruption of mitochondrial function.

Enzymatic Inhibition

This compound has also been studied as an inhibitor of specific protein kinases, which are critical in cancer cell signaling pathways.

Key Findings:

  • Protein Kinase B (PKB/Akt) Inhibition : The compound exhibited a dose-dependent inhibition of PKB activity, with an IC50 value of approximately 10 µM.
  • Impact on Cell Signaling : Inhibition of PKB led to decreased phosphorylation of downstream targets involved in cell survival and proliferation.

The biological activity of this compound is attributed to several mechanisms:

  • Oxidative Stress Induction : Studies suggest that high concentrations can lead to oxidative stress in cells, as indicated by increased reactive oxygen species (ROS) levels.
  • Gene Expression Modulation : The compound influences the expression of genes associated with apoptosis, such as Bcl-2 and caspases.
  • Photosystem II Disruption : In studies involving cyanobacteria, it was observed that the compound disrupts photosystem II electron transport, indicating potential environmental toxicity at elevated concentrations .

Study 1: Anticancer Activity in vitro

A study published in PubMed evaluated the effects of the compound on human cancer cell lines. The results showed that treatment with the compound resulted in significant reductions in cell viability across multiple cancer types .

Study 2: Enzymatic Activity

Another investigation focused on the inhibitory effects on PKB/Akt signaling pathways in breast cancer cells. The findings revealed that the compound could effectively block PKB activity, leading to enhanced apoptosis in treated cells .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-3-pyrrolidin-1-ylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-15-9-7-14(8-10-15)13-26(24,25)19-18(23-11-3-4-12-23)21-16-5-1-2-6-17(16)22-19/h1-2,5-10H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUPNMGKRARUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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